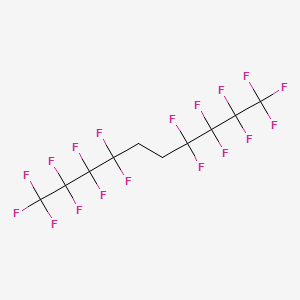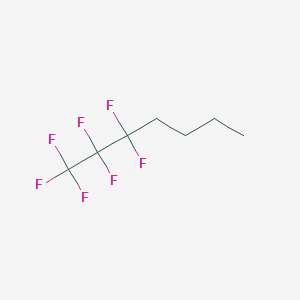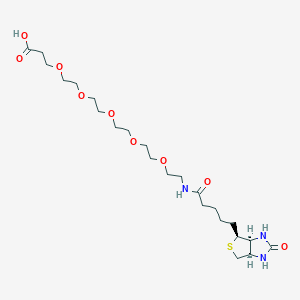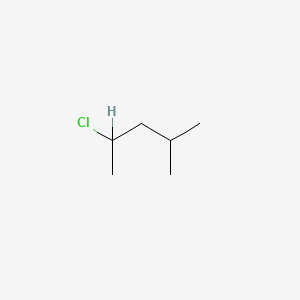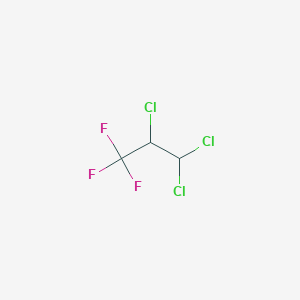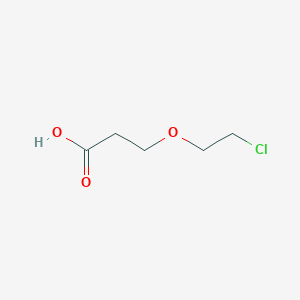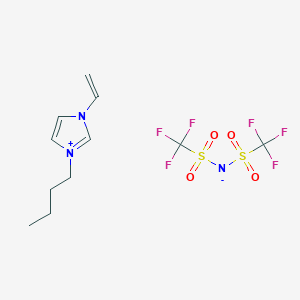
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-
Descripción general
Descripción
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-, also known as DMMP, is a synthetic organic compound with a furanone ring structure. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is believed to exert its effects through the activation of olfactory receptors in the nasal cavity. It has been shown to activate the olfactory receptor OR5A1, which is responsible for detecting grassy odors. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has also been shown to inhibit bacterial biofilm formation by interfering with quorum sensing, a process by which bacteria communicate with each other to coordinate their behavior.
Biochemical and Physiological Effects:
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the detoxification of reactive oxygen species, which may contribute to its anti-inflammatory properties. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has also been shown to inhibit the growth of several bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is also a potent odorant, which makes it useful for studying olfactory perception and behavior. However, 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has some limitations for use in lab experiments. It has a strong odor that can be difficult to control, and its effects on different olfactory receptors may vary depending on the concentration and exposure time.
Direcciones Futuras
There are several future directions for research on 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-. One area of interest is its potential as a therapeutic agent for the treatment of bacterial infections. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been shown to inhibit bacterial biofilm formation, which is a key factor in the pathogenesis of many chronic infections. Another area of interest is its potential as a tool for studying olfactory perception and behavior. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been shown to activate specific olfactory receptors, which could be useful for studying the neural circuits and mechanisms underlying olfactory perception. Finally, 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- could be used as a model odorant for studying the effects of odor exposure on human health and behavior.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been used in various scientific research fields such as food science, environmental science, and biomedical science. It is a potent odorant that is commonly used in the food industry to enhance the flavor and aroma of food products. 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- is also a key component of the odor of fresh-cut grass, which has been studied extensively in environmental science. In biomedical science, 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- has been investigated for its potential therapeutic applications, such as its ability to inhibit bacterial biofilm formation and its anti-inflammatory properties.
Propiedades
IUPAC Name |
5-methyl-5-(2-methylpropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9(3)5-4-8(10)11-9/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCSOGUTPYPJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340759 | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |
CAS RN |
10200-21-2 | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



